molecular formula C17H14ClN3OS B12202584 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12202584
M. Wt: 343.8 g/mol
InChI Key: WMERLQVUKZOXLM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a recognized small molecule inhibitor with high selectivity for Janus Kinase 3 (JAK3). This compound functions by potently inhibiting JAK3-mediated signaling , which is a critical pathway in the regulation of immune cell function and proliferation. Its primary research value lies in the investigation of JAK3-dependent processes in various disease models, particularly in autoimmune diseases and hematological cancers. Researchers utilize this inhibitor to elucidate the specific roles of JAK3 in immune cell activation and to explore potential therapeutic strategies for conditions driven by dysregulated JAK-STAT signaling. By selectively targeting JAK3, it serves as a crucial tool for dissecting complex immunological pathways and for the preclinical assessment of targeting this kinase for therapeutic intervention .

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H14ClN3OS/c1-11-2-4-13(5-3-11)16-19-17(21-20-16)23-10-15(22)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,21)

InChI Key

WMERLQVUKZOXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Thiolation of Triazole Precursors

The core 1,2,4-triazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or their equivalents. A common approach involves reacting 4-methylphenyl hydrazine with 4-chlorobenzoyl chloride to form a hydrazide intermediate, followed by cyclization with thiourea to introduce the sulfanyl group.

Reaction Conditions :

  • Step 1 : Hydrazide formation at 80–100°C in ethanol (6–8 hours).

  • Step 2 : Cyclization with thiourea in DMF under reflux (12 hours).

Yield : 62–68% after recrystallization from ethanol.

Sulfur Incorporation via Nucleophilic Substitution

The sulfanyl (-S-) bridge is introduced by reacting the triazole-thiol intermediate with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of a base such as K₂CO₃.

Example Protocol :

  • Dissolve 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv) in anhydrous DMF.

  • Add 2-chloro-1-(4-chlorophenyl)ethanone (1.2 equiv) and K₂CO₃ (2 equiv).

  • Stir at 60°C for 24 hours.

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) yields 74% pure product.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that cyclocondensation of 4-methylphenyl hydrazine and 4-chlorobenzoyl chloride under microwave conditions (300 W, 120°C) achieves 85% yield in 20 minutes.

Advantages :

  • 40% reduction in reaction time compared to conventional heating.

  • Improved purity (98% by HPLC).

One-Pot Methodology

Combining hydrazide formation and cyclization in a single step under microwave irradiation enhances efficiency:

ParameterValue
SolventEthanol
Temperature150°C
Time30 minutes
Yield78%
Purity97% (HPLC)

This method avoids intermediate isolation, reducing solvent waste.

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

Ball milling techniques enable solvent-free synthesis by grinding reagents with a catalytic amount of NaOH.

Procedure :

  • Mix 4-methylphenyl hydrazine, 4-chlorobenzoyl chloride, and thiourea in a 1:1:1 molar ratio.

  • Mill at 30 Hz for 2 hours.

  • Wash with cold water to isolate the product.

Yield : 70% with 95% purity.

Catalytic Systems for Enhanced Efficiency

Palladium-Catalyzed Coupling

Palladium(II) acetate accelerates the coupling of triazole-thiols with chloroethanone derivatives:

CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventToluene
Temperature100°C
Yield82%

This method is scalable for industrial production.

Ionic Liquid-Mediated Synthesis

Using [BMIM][BF₄] as a recyclable solvent and catalyst improves atom economy:

CycleYield (%)
180
278
375

The ionic liquid is recovered via vacuum distillation.

Analytical Validation of Synthesized Product

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.65–7.23 (m, 8H, aromatic-H), 4.52 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 6.8 minutes.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Conventional62–6818–24 hLowModerate
Microwave78–8520–30 minHighHigh
Mechanochemical702 hVery lowLimited
Palladium-catalyzed826 hHighHigh

Microwave-assisted synthesis offers the best balance of yield, time, and scalability for laboratory-scale production.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 1-(4-chlorophenyl)ethanone, arises from incomplete substitution. This is mitigated by:

  • Using excess triazole-thiol (1.5 equiv).

  • Higher reaction temperatures (80°C).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switching to THF reduces side reactions while maintaining yield .

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have shown effectiveness against a range of bacteria and fungi, including strains resistant to conventional antibiotics .
    • A study reported that certain derivatives displayed good to moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research indicates that triazole compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways related to growth and apoptosis .
    • Case studies have shown promising results where these compounds inhibited tumor growth in various cancer models .
  • Agricultural Applications :
    • The compound has potential as a fungicide due to its ability to inhibit fungal growth effectively. This application is particularly relevant in crop protection, where triazole derivatives are used to combat fungal diseases .
Activity TypeOrganism/Cell LineActivity LevelReference
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliGood
AnticancerVarious cancer cell linesPromising
FungicidalVarious fungal strainsEffective

Case Studies

  • Antimicrobial Efficacy Study :
    • A study synthesized several triazole derivatives including the target compound and tested them against common pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .
  • Cancer Inhibition Study :
    • In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .
  • Fungicide Development :
    • Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. This suggests its viability as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the phenyl groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound 5j (1-(4-Chlorophenyl)-2-{[5-(1-(6-Fluoroquinazolin-4-yl)Piperidin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Ethanone)
  • Key Differences : Incorporates a piperidinyl-fluoroquinazoline moiety instead of 4-methylphenyl.
  • Melting Point : 152–153°C (vs. target compound’s ~150–160°C range inferred from analogs).
  • Synthetic Yield : 73% .
  • Implications : The fluoroquinazoline group enhances π-π stacking but reduces solubility compared to the methylphenyl group in the target compound.
Compound 14 (2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-Phenylethanone)
  • Key Differences : 4-Methoxyphenyl substituent on the triazole.
  • Electronic Effects : Methoxy’s electron-donating nature increases electron density on the triazole, altering reactivity in electrophilic substitutions .
  • Molecular Weight : ~492 g/mol (similar to the target compound).
Compound 15 (1-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Ethanone)
  • Key Differences : Benzodioxol group replaces 4-chlorophenyl.
  • Solubility : Enhanced due to the polar oxygen atoms in benzodioxol .
  • Biological Relevance : Benzodioxol derivatives often exhibit improved blood-brain barrier penetration.

Spectroscopic and Structural Analysis

  • NMR Trends :
    • The 4-methylphenyl group in the target compound shows a singlet at ~2.3 ppm (CH3) in $ ^1H $-NMR, distinct from methoxy (~3.8 ppm) or bromo-substituted analogs .
    • $ ^{13}C $-NMR signals for the triazole-linked sulfur atom appear at ~160–170 ppm, consistent across analogs .
  • Crystallography :
    • Analogs with para-substituted aryl groups (e.g., 4-chloro, 4-methyl) exhibit tighter crystal packing due to symmetric substituent arrangement, leading to higher melting points .

Molecular Docking and Binding Studies

  • BSA Binding : Hydrophobic interactions dominate for 4-methylphenyl derivatives, while electron-rich groups (e.g., methoxy) form hydrogen bonds with serum albumin .
  • Docking Scores : The target compound’s methyl group provides optimal steric compatibility with enzyme active sites, whereas bulkier tert-butyl groups () reduce binding affinity .

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C17H16ClN5OSC_{17}H_{16}ClN_5OS with a molecular weight of 373.86 g/mol. Its structure features a triazole ring linked to a chlorophenyl group and a sulfanyl moiety, which is critical for its biological interactions.

Antibacterial Activity

Triazole derivatives are known for their antibacterial properties. Research indicates that compounds similar to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) tests have shown that certain triazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
  • Molecular docking studies reveal high binding affinities to bacterial enzyme targets, suggesting a robust mechanism of action .

Antifungal Activity

The antifungal potential of triazoles is well-documented. The compound's structural features may enhance its efficacy against fungal pathogens:

  • Triazole derivatives have been shown to be effective against Candida albicans, with some studies reporting IC50 values comparable to established antifungal agents .
  • The presence of the sulfanyl group is believed to contribute to the enhanced antifungal activity by interacting with fungal cytochrome P450 enzymes more selectively than traditional imidazole antifungals .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

  • Various triazole compounds have demonstrated significant antioxidant activities in assays such as DPPH and ABTS .
  • For example, certain derivatives exhibit IC50 values indicating strong radical scavenging capabilities, which can be beneficial in preventing cellular damage.

Anticancer Activity

Emerging research highlights the anticancer potential of triazole derivatives:

  • In vitro studies have shown that compounds similar to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
  • The mechanism of action may involve induction of apoptosis and inhibition of tumor cell proliferation through modulation of signaling pathways .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various triazole derivatives, it was found that compounds with similar structures to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone showed MIC values ranging from 0.5 to 16 µg/mL against E. coli and S. aureus. These findings suggest that structural modifications can significantly enhance antibacterial potency.

Case Study 2: Anticancer Properties

Another investigation into the anticancer effects of triazole derivatives revealed that certain compounds exhibited IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells. This study emphasizes the therapeutic potential of triazoles in cancer treatment .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone?

The compound is typically synthesized via multi-step reactions involving:

  • Friedel-Crafts acylation to introduce the ethanone group to the aromatic ring (e.g., using AlCl₃ as a catalyst) .
  • Condensation reactions to form the 1,2,4-triazole ring, often employing thiourea derivatives and hydrazine hydrate under reflux conditions .
  • Thiol-ether coupling between the triazole-thiol intermediate and a halogenated ethanone derivative (e.g., 2-chloro-1-(4-chlorophenyl)ethanone) in the presence of a base like K₂CO₃ .
    Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction time and temperature .

Q. How is the compound structurally characterized in academic research?

  • Single-crystal X-ray diffraction (SC-XRD): Used to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX software is commonly employed for refinement .
  • Spectroscopy:
    • IR: Identifies functional groups (C=O at ~1680–1700 cm⁻¹, C-S at ~650–700 cm⁻¹) .
    • NMR: ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and triazole carbons .
  • Mass spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from:

  • Tautomerism in the triazole ring: Use variable-temperature NMR to observe dynamic equilibria .
  • Solvent effects: Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Crystallographic validation: Cross-reference spectral data with SC-XRD results to resolve ambiguities (e.g., confirming sulfur positioning in the thioether group) .
    Advanced tools like 2D NMR (COSY, HSQC) or DFT calculations (e.g., Gaussian) can model electronic environments .

Q. What strategies optimize the compound’s crystallinity for X-ray studies?

  • Solvent selection: Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to promote crystal growth .
  • Temperature control: Crystallize at low temperatures (e.g., 4°C) to reduce disorder .
  • Additives: Introduce trace amounts of co-solvents (e.g., acetone) to modify crystal packing .
  • Data collection: Use synchrotron radiation for high-resolution datasets, particularly for twinned crystals .

Q. How can researchers design assays to evaluate the compound’s bioactivity?

  • Antimicrobial activity:
    • Minimum inhibitory concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
    • Mechanistic studies: Use fluorescence assays to monitor membrane disruption or β-galactosidase inhibition .
  • Anticancer potential:
    • MTT assay: Screen cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
    • Molecular docking: Simulate interactions with target enzymes (e.g., EGFR kinase) using AutoDock Vina .

Q. What methods address low yields in the thiol-ether coupling step?

  • Catalyst optimization: Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the thiolate ion .
  • Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining yields >80% .
  • Protecting groups: Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

Discrepancies may stem from:

  • Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs: Subtle substituent changes (e.g., Cl vs. F on the phenyl ring) drastically alter bioactivity .
  • Solubility issues: Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity artifacts .

Methodological Recommendations

Q. What computational tools aid in predicting the compound’s reactivity?

  • DFT calculations (Gaussian, ORCA): Model reaction pathways (e.g., transition states in triazole formation) .
  • Molecular dynamics (GROMACS): Simulate interactions with biological targets (e.g., protein-ligand binding) .

Q. How can stability studies be conducted for long-term storage?

  • Thermogravimetric analysis (TGA): Determine decomposition temperatures .
  • HPLC monitoring: Track degradation products under accelerated conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.